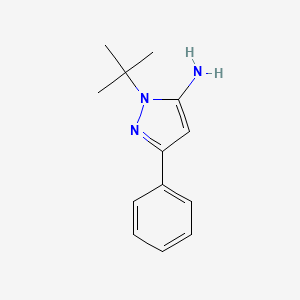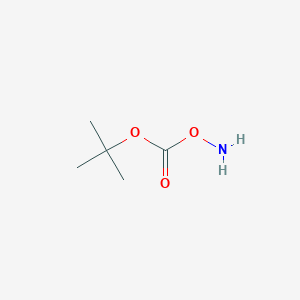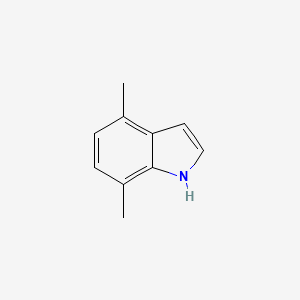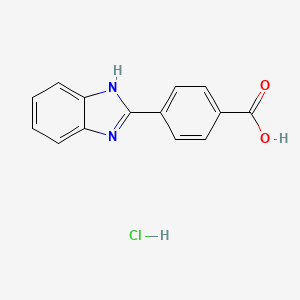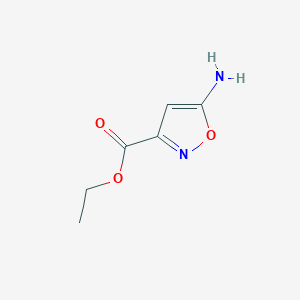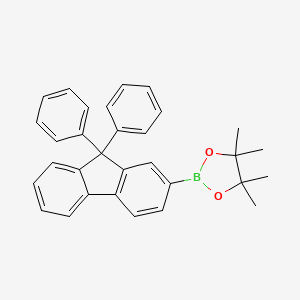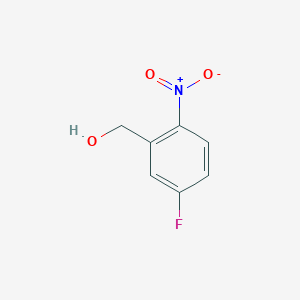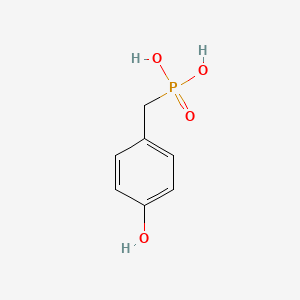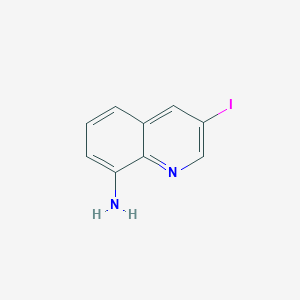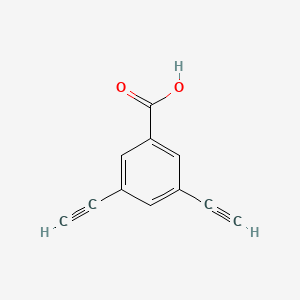![molecular formula C29H30N6O3 B1340207 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid CAS No. 258843-62-8](/img/structure/B1340207.png)
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
概要
説明
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid is a fluorescent dye belonging to the Hoechst series, which is widely used for staining DNA in living and fixed cells. The Hoechst dyes, including Hoechst 33258, are bisbenzimide compounds that bind to the minor groove of DNA, preferentially at A/T-rich regions. These dyes are known for their high affinity and specificity towards DNA, making them valuable tools in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids typically involves the condensation of 2-(4-hydroxyphenyl)benzimidazole with various substituted benzaldehydes. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often formulated as a stock solution in dimethyl sulfoxide (DMSO) for ease of use in various applications .
化学反応の分析
Types of Reactions
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids primarily undergo substitution reactions due to the presence of reactive functional groups such as hydroxyl and amino groups. These reactions can be used to modify the dye for specific applications, such as conjugation to other molecules for targeted delivery .
Common Reagents and Conditions
Common reagents used in the reactions involving 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids include sodium hydroxide, potassium carbonate, and various substituted benzaldehydes. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions are various substituted bisbenzimide compounds, which retain the fluorescent properties of the parent Hoechst 33258 dye. These products can be further modified to enhance their binding affinity and specificity towards DNA .
科学的研究の応用
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids have a wide range of applications in scientific research, including:
DNA Staining: Used extensively in fluorescence microscopy and flow cytometry to stain DNA in living and fixed cells.
Cell Cycle Analysis: Employed to study cell cycle progression and identify different cell types based on DNA content and distribution.
Drug Delivery: Conjugated to various molecules for targeted drug delivery into tumors.
Molecular Probes: Used as starting compounds for the synthesis of more complex sensors and probes for intracellular targeting.
作用機序
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids exert their effects by binding to the minor groove of DNA, specifically at A/T-rich regions. The binding involves van der Waals interactions and hydrogen bonding, which stabilize the complex. The positively charged N-methylpiperazine moieties of the dye interact with the negatively charged phosphate backbone of the DNA, enhancing the binding affinity . This interaction results in enhanced fluorescence, making the dye an excellent tool for DNA visualization .
類似化合物との比較
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids are compared with other similar compounds such as Hoechst 33342 and Hoechst 34580. These dyes share similar excitation and emission spectra but differ in their cell permeability and cytotoxicity. Hoechst 33342, for example, offers greater cell permeability and lower cytotoxicity compared to Hoechst 33258 . Another similar compound is DAPI, which also binds to the minor groove of DNA but has different spectral properties .
List of Similar Compounds
- Hoechst 33342
- Hoechst 34580
- DAPI (4’,6-diamidino-2-phenylindole)
- Bisbenzoxazole analogs
Conclusion
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids are versatile fluorescent dyes with a wide range of applications in scientific research. Their high affinity and specificity towards DNA, combined with their ability to be modified for specific applications, make them invaluable tools in fields such as molecular biology, medicine, and industry.
特性
IUPAC Name |
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-34-11-13-35(14-12-34)21-8-10-24-26(18-21)33-29(31-24)20-7-9-23-25(17-20)32-28(30-23)19-4-2-5-22(16-19)38-15-3-6-27(36)37/h2,4-5,7-10,16-18H,3,6,11-15H2,1H3,(H,30,32)(H,31,33)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQZJBBLMSBZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477829 | |
| Record name | Hoechst 33258 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258843-62-8 | |
| Record name | Hoechst 33258 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
